
Cardiotoxicity & hERG Blockade Risk
Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Carebastine

CAS No.: 90729-42-3

Cat. No.: S592739

Get Quote

The table below summarizes findings from a 1996 preclinical study that evaluated the arrhythmogenic

potential of various second-generation antihistamines in a guinea pig model. A key metric was the dose

required to significantly prolong the QTc interval (which indicates hERG blockade risk) compared to the

dose needed for its therapeutic antihistamine effect (ED50) [1].

Compound
Cardiotoxicity
(QTc Prolongation)

Key Findings & Experimental Data

Carebastine Largely devoid of
risk [1]

No significant QTc prolongation or ECG changes at 50 mg/kg,
i.v. (a high experimental dose) [1].

Terfenadine Pronounced risk
[1]

Produced dose-dependent QTc prolongation, aberrant T-waves,

and torsades de pointes arrhythmias at doses 1-4 times its
antihistamine ED50 [1].

Astemizole Pronounced risk
[1]

Effects similar to Terfenadine, with significant arrhythmogenic
effects at doses 1-4 times its antihistamine ED50 [1].

Ebastine Pronounced risk
[1]

The prodrug of Carebastine. Showed significant dose-dependent
QTc prolongation, though the separation between antihistamine

and toxic doses was slightly better than Terfenadine and
Astemizole [1].
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Compound
Cardiotoxicity
(QTc Prolongation)

Key Findings & Experimental Data

Cetirizine Devoid of risk [1] Did not alter ECG or cardiovascular function at 20 mg/kg, i.v. [1].

This data demonstrates that the risk of hERG blockade and QTc prolongation is not a class-wide effect of

second-generation antihistamines. Carebastine and Cetirizine showed a clean safety profile in this model, in

stark contrast to Terfenadine, Astemizole, and the parent drug Ebastine [1].

Experimental Protocol & Context

For researchers, here are the key methodological details from the study cited above [1]:

Model: In vivo guinea pig model, described as predictive of adverse clinical ECG effects in humans.
Protocol: Compounds were administered intravenously, and electrocardiographic (ECG)

parameters were measured continuously.
Primary Endpoint: The lowest dose producing a statistically significant prolongation of the
QTc interval was identified for each compound.
Risk Assessment: This cardiotoxic dose was compared to the peripheral antihistamine ED50 (the

dose required to inhibit histamine-induced bronchospasm by 50%) to determine the compound's
safety margin.

The Critical Role of the hERG Channel

To understand the context of these findings, it's important to know why hERG blockade is a critical safety

concern in drug development.

hERG's Function: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion
channel (Kv11.1) that is essential for the rapid delayed rectifier potassium current (IKr), which

coordinates the repolarization phase of the cardiac action potential [2] [3].
Mechanism of Toxicity: Blocking the hERG channel reduces IKr, delays cardiac repolarization, and

manifests on the electrocardiogram (ECG) as a prolonged QT interval. This condition, known as
Long QT Syndrome (LQTS), increases the risk of a life-threatening ventricular arrhythmia called

Torsades de Pointes (TdP) [2] [4]. This is why hERG channel assessment has become a standard
part of safety pharmacology [4].
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Key Relationships & Experimental Workflow

The following diagram illustrates the core concepts and the logical flow of the experimental assessment for

hERG-related cardiotoxicity, linking the molecular mechanism to the clinical outcome.
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Important Distinctions for Researchers

Carebastine vs. Ebastine: Carebastine is the active carboxylic acid metabolite of the prodrug
Ebastine [5] [6]. The search results highlight a crucial pharmacological difference: while the parent

drug Ebastine demonstrates cardiotoxicity in animal models, its primary active metabolite,
Carebastine, does not [1]. This metabolic transformation is key to its safety profile.

Beyond Cardiotoxicity: It's worth noting that research has identified other biological roles for hERG
channels, including involvement in cell proliferation and apoptosis in certain cancer cells [3].

However, this is distinct from the drug-induced hERG blockade that causes cardiac arrhythmias.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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